Remetinostat

Descripción general

Descripción

Remetinostat es un inhibidor tópico de la histona desacetilasa (HDAC) utilizado principalmente en el tratamiento de cánceres de piel, incluyendo el carcinoma de células basales y el linfoma cutáneo de células T . Está diseñado para ser aplicado directamente sobre la piel, donde ejerce sus efectos localmente, minimizando los efectos secundarios sistémicos .

Mecanismo De Acción

Remetinostat ejerce sus efectos al inhibir las histona desacetilasas, enzimas que eliminan los grupos acetilo de las proteínas histonas. Esta inhibición conduce a una mayor acetilación de las histonas, lo que da como resultado cambios en la expresión genética que pueden inhibir el crecimiento y la proliferación de las células cancerosas . Los principales objetivos moleculares de this compound son las isoformas de HDAC 1, 3 y 6 .

Análisis Bioquímico

Biochemical Properties

Remetinostat functions as an HDAC inhibitor, which means it inhibits the activity of histone deacetylases. These enzymes are responsible for removing acetyl groups from histone proteins, leading to chromatin condensation and suppression of gene expression. By inhibiting HDACs, this compound promotes the accumulation of acetylated histones, resulting in a more relaxed chromatin structure and increased gene expression . This compound specifically interacts with HDAC isoforms 1, 3, and 6 . This interaction leads to the modulation of gene expression, particularly genes involved in cell cycle regulation and apoptosis .

Cellular Effects

This compound has been shown to exert significant effects on various cell types, particularly cancer cells. In basal cell carcinoma, this compound reduces tumor burden by inhibiting cell proliferation and inducing apoptosis . It also affects cell signaling pathways, such as the Hedgehog signaling pathway, which is crucial for the growth and survival of BCC cells . Additionally, this compound influences gene expression by increasing the acetylation of histones, leading to the activation of tumor suppressor genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to and inhibiting HDACs. This inhibition results in the accumulation of acetylated histones, which in turn leads to chromatin remodeling and changes in gene expression . The increased acetylation of histones promotes the transcription of genes involved in cell cycle arrest and apoptosis, thereby inhibiting tumor growth . This compound also affects the phosphorylation of histones, further modulating gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is designed to be stable and retain its potency within the skin while being rapidly metabolized upon absorption . This ensures that its effects are localized to the skin, minimizing systemic exposure and side effects . Long-term studies have shown that this compound remains effective in reducing tumor burden and inducing apoptosis over extended periods .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Higher doses of this compound have been associated with increased efficacy in reducing tumor size and burden . At very high doses, there may be an increased risk of local skin irritation and other adverse effects . It is important to determine the optimal dosage that maximizes efficacy while minimizing side effects .

Metabolic Pathways

This compound is primarily metabolized in the skin, where it retains its potency and exerts its effects locally . Upon absorption, it is rapidly degraded, minimizing systemic exposure . The metabolic pathways involved in the degradation of this compound include hydrolysis and subsequent excretion . This localized metabolism ensures that the compound remains active in the skin while reducing the risk of systemic toxicity .

Transport and Distribution

This compound is designed for topical application, which allows it to be absorbed directly into the skin . Once absorbed, it is distributed within the skin layers, where it exerts its effects on target cells . The compound is rapidly metabolized upon reaching the bloodstream, ensuring that its effects are localized to the skin . This targeted distribution minimizes systemic exposure and reduces the risk of side effects .

Subcellular Localization

Within the skin cells, this compound is primarily localized in the nucleus, where it interacts with histone proteins . The compound’s ability to inhibit HDACs and promote histone acetylation is crucial for its therapeutic effects . The subcellular localization of this compound ensures that it effectively modulates gene expression and inhibits tumor growth .

Métodos De Preparación

La síntesis de remetinostat implica varios pasos, incluyendo la preparación de intermediarios clave y la reacción de acoplamiento final. Las rutas sintéticas exactas y las condiciones de reacción son propiedad y no se divulgan públicamente en detalle. Se sabe que this compound se formula como un gel al 1% para aplicación tópica .

Análisis De Reacciones Químicas

Remetinostat, como un inhibidor de HDAC, interactúa principalmente con las proteínas histonas al inhibir su desacetilación. Esta inhibición conduce a una mayor acetilación de las histonas, lo que afecta la expresión genética. El compuesto no experimenta reacciones significativas de oxidación, reducción o sustitución en condiciones fisiológicas normales .

Aplicaciones Científicas De Investigación

Remetinostat ha mostrado promesa en varias aplicaciones de investigación científica:

Tratamiento del Cáncer: Se ha investigado su eficacia en el tratamiento del carcinoma de células basales y el linfoma cutáneo de células T

Estudios Epigenéticos: Como un inhibidor de HDAC, this compound se utiliza en la investigación para estudiar el papel de la acetilación de histonas en la expresión genética y la progresión del cáncer

Dermatología: Su aplicación tópica lo convierte en una herramienta valiosa en la investigación dermatológica, particularmente en el estudio de tratamientos para el cáncer de piel

Comparación Con Compuestos Similares

Remetinostat es único entre los inhibidores de HDAC debido a su aplicación tópica, que limita la exposición sistémica y reduce los efectos secundarios . Compuestos similares incluyen:

Romidepsin: Otro inhibidor de HDAC utilizado para indicaciones similares, pero administrado por vía intravenosa.

La capacidad de this compound para ser aplicado tópicamente y actuar localmente dentro de la piel lo diferencia de estos otros inhibidores de HDAC .

Propiedades

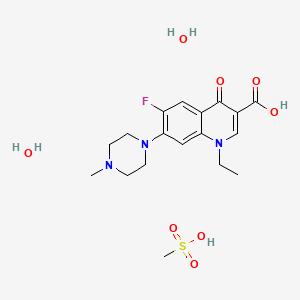

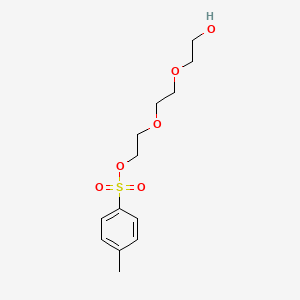

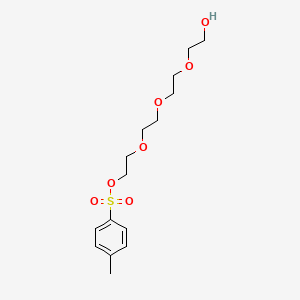

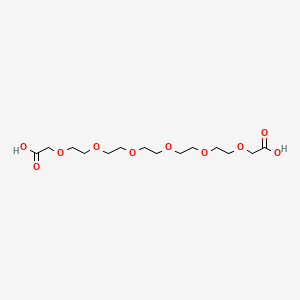

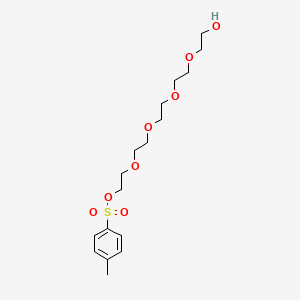

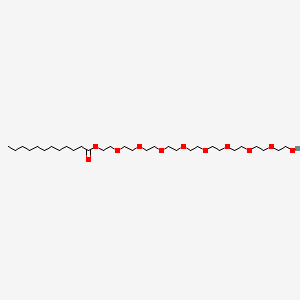

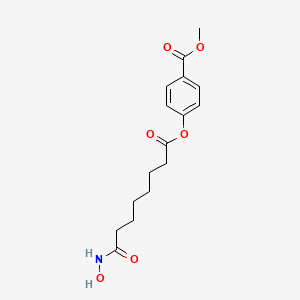

IUPAC Name |

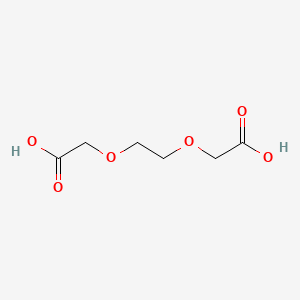

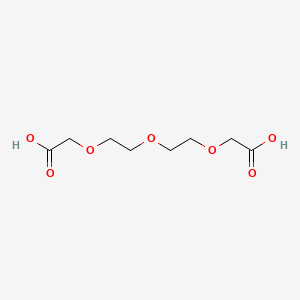

methyl 4-[8-(hydroxyamino)-8-oxooctanoyl]oxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO6/c1-22-16(20)12-8-10-13(11-9-12)23-15(19)7-5-3-2-4-6-14(18)17-21/h8-11,21H,2-7H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDZAHHULFQIBFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OC(=O)CCCCCCC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647779 | |

| Record name | Methyl 4-{[8-(hydroxyamino)-8-oxooctanoyl]oxy}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946150-57-8 | |

| Record name | Remetinostat [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0946150578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Remetinostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14869 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 946150-57-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=748492 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 4-{[8-(hydroxyamino)-8-oxooctanoyl]oxy}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REMETINOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37NT056AT4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.